1-(3-Fluoropyridin-4-yl)propan-1-one
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry
Fluorinated pyridine derivatives are of immense interest in the fields of organic synthesis and medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.govnih.govnih.gov The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. nih.govresearchgate.net
Influence on Physicochemical and Biological Properties:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. nih.govnih.gov
Bioavailability and Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes. nih.gov This modification can enhance the bioavailability of a drug candidate. nih.gov
Receptor Binding and Potency: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with biological targets like enzymes and receptors. researchgate.net This can lead to increased binding affinity and intrinsic potency. researchgate.net
pKa Modulation: Placing a fluorine atom on a pyridine ring can significantly lower the pKa of the basic nitrogen atom. scientificupdate.com This modulation is a critical strategy in drug design to optimize a compound's pharmacokinetic profile and reduce off-target effects, such as interactions with the hERG ion channel. scientificupdate.com
Fluorinated pyridines serve as crucial building blocks in the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals. uni-muenster.de The precise placement of the fluorine atom is vital, as different isomers can exhibit vastly different biological activities. uni-muenster.de For instance, methods for the selective fluorination of pyridine rings are a significant area of research, with techniques being developed to introduce fluorine at specific positions to fine-tune molecular properties. uni-muenster.deacs.orgacs.org The development of 2-fluoro-substituted pyridines, for example, has been important for creating PET imaging tracers. acs.org
Overview of Ketone Structures and Their Reactivity in Organic Chemistry
Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comnumberanalytics.com This functional group is central to their structure and chemical behavior. ebsco.comopenochem.org
Structural Features of Ketones:
The carbonyl group has a planar geometry, with the carbon and oxygen atoms, as well as the two atoms attached to the carbonyl carbon, lying in the same plane. The bond angles around the carbonyl carbon are approximately 120°. openochem.org A key feature of the carbonyl group is its polarity; the oxygen atom is more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. openochem.org This polarity is a primary driver of the reactivity of ketones. ebsco.comnumberanalytics.com
Reactivity of Ketones:
The electron-deficient nature of the carbonyl carbon makes it an electrophilic center, susceptible to attack by nucleophiles. numberanalytics.comopenochem.org Common reactions involving ketones include:
Nucleophilic Addition: This is a characteristic reaction where a nucleophile adds to the carbonyl carbon. ebsco.com
Reduction: Ketones can be reduced to secondary alcohols.
Alpha-Substitution: The carbon atoms adjacent to the carbonyl group (alpha-carbons) can also be sites of reaction. ebsco.com
Condensation Reactions: Ketones can participate in reactions like the aldol (B89426) and Claisen condensations to form larger molecules. numberanalytics.com
Ketones are less reactive than their structural relatives, aldehydes, primarily due to electronic and steric factors. The two alkyl or aryl groups in a ketone are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.com
Research Gaps and Emerging Directions for Fluorinated Pyridine Ketones
The specific compound 1-(3-Fluoropyridin-4-yl)propan-1-one represents a confluence of the chemical principles outlined above. However, a notable research gap exists in the form of limited published studies dedicated to its synthesis, characterization, and potential applications.
Identified Research Gaps:
Synthesis and Characterization: While general methods for creating fluorinated pyridines and ketones are known, optimized and detailed synthetic routes specifically for this compound are not widely reported in academic literature. Comprehensive characterization data, such as detailed NMR and crystallographic analysis, also appears to be scarce.
Biological Activity Screening: There is a lack of published research on the biological evaluation of this compound. Given the prevalence of fluorinated pyridines in drug discovery, screening this compound for activity against various biological targets would be a logical step.
Reaction Chemistry: The specific reactivity of the ketone group in this molecule, influenced by the adjacent fluorinated pyridine ring, has not been explored in detail. Investigating how the fluorine atom and the nitrogen in the ring modulate the reactivity of the propanone side chain could yield valuable chemical insights.
Emerging Research Directions:
Medicinal Chemistry Applications: A primary emerging direction is the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. The combination of the fluoropyridine motif and the ketone functionality makes it a candidate for kinase inhibitors, metabolic enzyme modulators, or central nervous system agents.
Development of Novel Synthetic Methodologies: The challenges associated with the regioselective synthesis of substituted fluoropyridines suggest that developing new, efficient methods to produce compounds like this compound is a worthwhile endeavor. uni-muenster.de This could involve late-stage fluorination techniques or novel coupling strategies.
Probes for Chemical Biology: This compound could serve as a starting point for the development of chemical probes to study biological systems. For example, it could be modified to create affinity-based probes or imaging agents.
The following table provides a summary of the key chemical entities discussed and their relevance.
| Compound/Functional Group | Key Features | Significance in Research |
| Fluorinated Pyridines | Contain a pyridine ring with one or more fluorine substituents. | Used to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govnih.govresearchgate.net |
| Ketones | Characterized by a carbonyl (C=O) group bonded to two carbon atoms. | Important functional group in organic synthesis; undergoes reactions like nucleophilic addition and condensation. ebsco.comnumberanalytics.comopenochem.org |
| This compound | Combines a 3-fluoropyridine (B146971) ring with a propan-1-one side chain. | Represents a specific chemical structure with potential for new discoveries, though currently under-researched. |
Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H8FNO/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
InChI Key |
FQVKPUHAKSZVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Fluoropyridin 4 Yl Propan 1 One
Precursor Synthesis Strategies
The foundation of synthesizing the target molecule lies in the efficient preparation of its two primary building blocks: the 3-fluoropyridine (B146971) core and the propanoyl moiety.
The introduction of a fluorine atom at the C-3 position of a pyridine (B92270) ring is a challenging task due to the electron-deficient nature of the aromatic system, which disfavors typical electrophilic fluorination and makes the meta position particularly difficult for nucleophilic attack. nih.gov Consequently, several specialized strategies have been developed.
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a good leaving group at the 3-position is displaced by a fluoride (B91410) anion. A nitro group (-NO₂) is an effective leaving group, especially when activated by an electron-withdrawing group elsewhere on the ring. nih.gov For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in 38% yield by heating with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org Another approach involves the fluorination of pyridine N-oxides. The N-oxide group activates the ring for nucleophilic substitution, and a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated at room temperature, with the resulting 3-fluoro-4-nitropyridine (B80604) N-oxide being subsequently reduced via catalytic hydrogenation. nih.govsolechem.eu
C-H Functionalization: Modern catalytic methods allow for the construction of the 3-fluoropyridine ring from acyclic precursors. A notable example is the Rhodium(III)-catalyzed C–H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. wikipedia.orgmetoree.com This approach builds the substituted 3-fluoropyridine core in a single, highly regioselective step.
Dearomatization-Hydrogenation: While primarily used to create saturated piperidines, the dearomatization of fluoropyridines is a relevant strategy for their modification. A rhodium-catalyzed dearomatization-hydrogenation process can convert 3-fluoropyridine into all-cis-3-fluoropiperidine. chemicalbook.comvedantu.com This highlights advanced methods for manipulating fluoropyridine precursors, though it is not a direct route to an aromatic product.
| Method | Precursor Type | Key Reagents | Primary Outcome | Reference(s) |
| Nucleophilic Substitution | 3-Nitropyridine | CsF, DMSO | 3-Fluoropyridine | nih.govacs.org |
| Nucleophilic Substitution | 3-Bromo-4-nitropyridine N-oxide | TBAF, Pd/C, H₂ | 3-Fluoro-4-aminopyridine | nih.govsolechem.eu |
| C-H Functionalization | α-fluoro-α,β-unsaturated oxime, alkyne | [Cp*RhCl₂]₂, AgOAc | Multi-substituted 3-Fluoropyridine | wikipedia.orgmetoree.com |
| Dearomatization-Hydrogenation | 3-Fluoropyridine | [Rh-2], HBpin, H₂ | all-cis-3-Fluoropiperidine | chemicalbook.comvedantu.com |
The propanoyl group (-C(O)CH₂CH₃) is introduced using a suitable propionylating agent. These agents are derived from simple aliphatic precursors.
Diethyl Ketone (3-Pentanone): As the ketone corresponding to the target's side chain, diethyl ketone itself is a fundamental aliphatic building block. Industrially, it can be produced through the oxidation of propionic acid using a metal catalyst or from the carbonylation of ethylene (B1197577) with carbon monoxide. metoree.com Other routes include the catalytic dehydrogenation of 3-pentanol (B84944) or the oxidative dehydrogenation of ethanol. solechem.euvedantu.com
Propionyl Chloride: This acyl chloride is a highly reactive and common propionylating agent. It is produced industrially by the chlorination of propionic acid with reagents such as phosgene (B1210022) (COCl₂) or thionyl chloride (SOCl₂). wikipedia.org On a laboratory scale, phosphorus trichloride (B1173362) (PCl₃) is also frequently used for this transformation. chemicalbook.comchemicalbook.comnjchm.com
Propionic Anhydride (B1165640): As a less volatile and often more selective alternative to propionyl chloride, propionic anhydride is another key reagent. Its industrial synthesis typically involves the thermal dehydration of propionic acid. wikipedia.org Other methods include the Reppe carbonylation of ethylene in the presence of propionic acid and a nickel carbonyl catalyst, or the reaction of propionic acid with ketene. wikipedia.orgsciencemadness.orgbrainly.in
Direct Synthesis Approaches to 1-(3-Fluoropyridin-4-yl)propan-1-one
These methods focus on forming the carbon-carbon bond between the C-4 position of the 3-fluoropyridine ring and the carbonyl carbon of the propanoyl group.
Direct acylation of pyridine is challenging. The electron-deficient pyridine ring is deactivated towards electrophilic aromatic substitution, and the nitrogen atom is prone to reaction with Lewis acids and acylating agents, further deactivating the ring. Therefore, specialized methods are required.
Friedel-Crafts Acylation: Standard Friedel-Crafts acylation, which uses a Lewis acid like AlCl₃ with an acyl chloride, is generally ineffective for pyridines. visualizeorgchem.comchemtube3d.com However, related protocols have been developed for more electron-rich heterocyclic systems like imidazo[1,2-a]pyridines, suggesting that with sufficient activation, acylation is possible. nih.gov For a simple 3-fluoropyridine, this route is not considered viable without significant modification.
Acylation via Organometallic Reagents: A more successful strategy involves the use of organometallic intermediates. youtube.com This can be achieved in two main ways:
Metalation of 3-Fluoropyridine: The 3-fluoropyridine ring can be deprotonated at a specific position using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This nucleophilic species can then react with a propionylating agent like propionyl chloride or propionic anhydride to form the target ketone.
Addition of an Organometallic Reagent: A nucleophilic organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent, can perform a conjugate (or 1,4) addition to a pyridine ring that has been activated with an electrophile. libretexts.orgmsu.edu This adds the nucleophile to the C-4 position. Subsequent workup and oxidation would be required to yield the final ketone product.
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve selective C-H functionalization, bypassing the need to pre-functionalize the starting material.
Rhodium-catalyzed C-H Functionalization: Rhodium(III) complexes have emerged as powerful catalysts for C-H activation. nih.gov While often used to functionalize the C-2 position due to the directing effect of the pyridine nitrogen, strategies have been developed for distal C-H functionalization at the C-3 or C-4 positions. These methods typically involve the installation of a temporary directing group on the pyridine ring to guide the catalyst to the desired site for acylation or a related C-C bond-forming reaction.
Palladium-catalyzed Transformations: Palladium catalysis is a cornerstone of cross-coupling reactions. A plausible route involves a palladium-catalyzed coupling of a 4-halo-3-fluoropyridine (e.g., 4-bromo- or 4-iodo-3-fluoropyridine) with an organometallic propionylating agent, such as a propionyl stannane (B1208499) or boronic acid derivative, in a Stille or Suzuki-type reaction. Alternatively, palladium-catalyzed C-H activation, similar to rhodium catalysis, can be employed to directly introduce the acyl group.
Applying green chemistry principles aims to make the synthesis of compounds like this compound more environmentally benign. Key considerations include:
Atom Economy: Designing synthetic routes, such as catalytic C-H functionalization, that incorporate a majority of the atoms from the reagents into the final product, minimizing waste.
Use of Catalysis: Employing catalytic reagents (e.g., Rhodium or Palladium catalysts) in small amounts is superior to using stoichiometric reagents (e.g., stoichiometric Lewis acids in Friedel-Crafts reactions or strong bases in metalations), which generate large amounts of waste.
Safer Solvents and Reagents: Avoiding hazardous solvents and replacing toxic reagents where possible. For example, replacing highly toxic phosgene used in propionyl chloride synthesis with alternative chlorinating agents or developing direct catalytic acylation methods that avoid acyl chlorides altogether.
Energy Efficiency: Utilizing energy-efficient processes, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. Copper-mediated fluorination with KF has also been explored as a greener alternative for creating C-F bonds.
Stereoselective Synthesis of this compound Analogues and Derivatives
The stereoselective synthesis of analogues and derivatives of this compound is a critical area of research, driven by the need to access enantiomerically pure compounds for various applications. While direct stereoselective methods for this specific ketone are not extensively documented in publicly available literature, several established and emerging asymmetric synthetic strategies can be applied to create chiral centers in molecules with similar structural motifs. These methodologies primarily focus on the enantioselective construction of the chiral carbon alpha to the carbonyl group or the stereoselective reduction of a prochiral ketone to a chiral alcohol, which can then be oxidized.
One prominent strategy involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, chiral oxazolidinones are widely used for stereoselective aldol (B89426) reactions. nih.gov In a hypothetical application to a derivative of this compound, the 3-fluoropyridin-4-yl moiety could be part of an N-acyl oxazolidinone. Enolization followed by reaction with an electrophile would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the chiral ketone derivative.
Another powerful approach is catalytic asymmetric synthesis , which employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This includes methods like the catalytic asymmetric synthesis of γ-amino ketones through umpolung reactions of imines. nih.gov In such a reaction, a chiral phase-transfer catalyst derived from cinchona alkaloids can activate an imine as a nucleophile to react with an enone, leading to the formation of a chiral γ-amino ketone with high enantioselectivity. nih.gov
Biocatalysis offers a green and highly selective alternative for creating chiral molecules. Enzymes, such as ketoreductases, can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity. This approach is utilized in the industrial synthesis of sitagliptin, where a biocatalytic route features the direct amination of a prositagliptin ketone to yield the enantiopure amine. researchgate.net A similar strategy could be envisioned for producing chiral alcohol precursors to this compound analogues.
The chiral pool synthesis is another strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. nih.gov For example, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents have been synthesized. nih.gov This approach could be adapted to synthesize chiral derivatives incorporating the 3-fluoropyridin-4-yl scaffold.
Detailed research findings on analogous systems highlight the potential of these methods. For instance, the asymmetric reduction of aromatic and aliphatic ketones using reagents prepared from borane (B79455) and chiral amino alcohols has been shown to yield high enantioselectivities. rsc.org Specifically, α,α-diphenyl β-amino alcohols as chiral auxiliaries have achieved approximately 90% enantiomeric excess in the reduction of various ketones. rsc.org
The following table summarizes potential stereoselective strategies applicable to the synthesis of this compound analogues based on methodologies reported for similar compound classes.
| Methodology | General Substrate/Reactant | Chiral Source | Key Features | Potential Product Type | Reference |
| Chiral Auxiliary Controlled Reaction | N-acyl oxazolidinone | Chiral Oxazolidinone | High diastereoselectivity in alkylation or aldol reactions. | α-Substituted chiral ketone | nih.gov |
| Catalytic Asymmetric Umpolung | Imine and enone | Chiral Phase-Transfer Catalyst | Direct catalytic asymmetric synthesis of γ-amino ketones. | Chiral γ-amino ketone | nih.gov |
| Biocatalytic Reduction/Amination | Prochiral ketone | Ketoreductase/Transaminase | High enantioselectivity under mild conditions. | Chiral alcohol or amine | researchgate.net |
| Chiral Pool Synthesis | Enantiomerically pure amino acid | Natural Amino Acid | Utilization of existing chirality from natural sources. | Chiral heterocyclic derivatives | nih.gov |
| Asymmetric Borohydride Reduction | Aromatic/aliphatic ketone | Chiral Amino Alcohol-Borane Complex | High enantioselectivity for ketone reduction. | Chiral secondary alcohol | rsc.org |
While these methods provide a strong foundation, the development of a specific and optimized stereoselective synthesis for this compound analogues would require empirical investigation to determine the most effective catalyst, auxiliary, or enzyme system for this particular substrate. The electronic properties of the 3-fluoropyridine ring would likely influence the reactivity and selectivity of these transformations.
Reaction Mechanisms and Chemical Transformations of 1 3 Fluoropyridin 4 Yl Propan 1 One
Mechanistic Investigations of Key Synthetic Transformations Involving the Pyridine (B92270) Moiety
The synthesis of 3-fluoropyridines can be achieved through various methods, including photoredox-mediated coupling reactions. One such method involves the reaction of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). nih.gov The mechanism for the formation of the pyridine ring is believed to proceed through the attack of ammonia (B1221849) on the carbonyl groups, followed by a temperature-promoted elimination of water and dehydrofluorination. nih.gov
Another key transformation involving the pyridine moiety is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position of the pyridine ring can be displaced by various nucleophiles. The electron-withdrawing propanoyl group at the 4-position activates the ring towards nucleophilic attack. The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (in this case, the fluoride (B91410) ion). The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate.
Mechanistic Aspects of Carbonyl Group Reactivity and Transformations
The carbonyl group in 1-(3-Fluoropyridin-4-yl)propan-1-one is a primary site for a variety of chemical transformations. It can undergo nucleophilic addition reactions, condensations, and reductions. The reactivity of the carbonyl group is influenced by the electronic effects of the attached fluoropyridine ring.
One important aspect of its reactivity is the potential for keto-enol tautomerism. In the presence of an acid or base catalyst, the ketone can exist in equilibrium with its enol form. This tautomerism is significant as the enol form can act as a nucleophile in various reactions.
Advanced Derivatization Reactions of this compound
The unique structural features of this compound allow for a wide range of derivatization reactions, enabling the synthesis of more complex molecules with potential applications in various fields of chemistry.
The carbonyl group is a versatile handle for derivatization. Standard ketone reactions can be applied to introduce new functional groups.
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH4, MeOH | 1-(3-Fluoropyridin-4-yl)propan-1-ol |
| Grignard Reaction | R-MgBr, Et2O | Tertiary alcohol |
| Wittig Reaction | Ph3P=CHR, THF | Alkene |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated ketone |
These transformations allow for the extension of the carbon skeleton and the introduction of diverse functionalities. For instance, reduction of the carbonyl group yields the corresponding secondary alcohol, which can be a precursor for further reactions.
The fluoropyridine ring is susceptible to nucleophilic aromatic substitution, providing a powerful tool for its functionalization. The fluorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.
The general mechanism for these substitutions follows the SNAr pathway. The rate of substitution is dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reactions.
| Nucleophile | Reagent | Product Type |
| Amine | R-NH2 | 3-Amino-4-propionylpyridine derivative |
| Alkoxide | R-ONa | 3-Alkoxy-4-propionylpyridine derivative |
| Thiolate | R-SNa | 3-Thioether-4-propionylpyridine derivative |
This approach allows for the introduction of a wide array of substituents at the 3-position of the pyridine ring, significantly expanding the chemical space accessible from this compound.
The ethyl chain of the propan-1-one moiety also offers opportunities for functionalization, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group). The protons on this carbon are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles.
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | Base (e.g., LDA), R-X | 2-Alkyl-1-(3-fluoropyridin-4-yl)propan-1-one |
| Aldol (B89426) Condensation | Aldehyde, base or acid | β-Hydroxy ketone |
| Halogenation | X2, acid or base | 2-Halo-1-(3-fluoropyridin-4-yl)propan-1-one |
These reactions enable the modification of the ethyl chain, leading to the synthesis of more complex and functionalized derivatives.
Advanced Spectroscopic Characterization of 1 3 Fluoropyridin 4 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule. For 1-(3-Fluoropyridin-4-yl)propan-1-one, the spectra would be characterized by signals corresponding to the 3-fluoropyridine (B146971) ring and the propan-1-one side chain.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group. The protons on the pyridine ring (H-2, H-5, and H-6) will exhibit chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, influenced by the electronegativity of the nitrogen atom and the fluorine substituent. The fluorine atom at the C-3 position will induce through-space and through-bond couplings to the adjacent protons, leading to characteristic splitting patterns. The ethyl group protons will appear in the upfield region, with the methylene (B1212753) protons adjacent to the carbonyl group being deshielded relative to the terminal methyl protons.
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their precise shifts influenced by the fluorine substituent and the propanoyl group. The C-3 carbon, directly bonded to the fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The aliphatic carbons of the ethyl group will appear at the higher field end of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | ~5 |
| H-5 | 8.4 - 8.6 | d | ~5 |
| H-6 | 7.3 - 7.5 | t | ~5 |
| -CH₂- | 2.8 - 3.0 | q | ~7.3 |
| -CH₃ | 1.0 - 1.2 | t | ~7.3 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C=O | 198 - 202 | - |
| C-2 | 150 - 154 | d, ²JC-F |
| C-3 | 158 - 162 | d, ¹JC-F |
| C-4 | 135 - 139 | d, ²JC-F |
| C-5 | 145 - 149 | d, ³JC-F |
| C-6 | 120 - 124 | d, ³JC-F |
| -CH₂- | 35 - 39 | - |
| -CH₃ | 8 - 12 | - |
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a clean spectrum without the need for isotopic enrichment. nih.gov The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The signal will be a multiplet due to coupling with the adjacent protons on the pyridine ring (H-2 and H-4, if present, though in this case C-4 is substituted). The magnitude of these couplings provides valuable information about the connectivity of the fluorine atom.
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-3 | -125 to -135 | m | - |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-5 and H-6 on the pyridine ring, and between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. researchgate.net This helps to confirm the connectivity within these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. researchgate.net This would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, the methylene carbon, and the methyl carbon based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
The methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.
The H-6 proton to C-4 and C-2.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This band is typically found in the region of 1680-1700 cm⁻¹. Other important absorptions would include those for the C-F bond, the C-N and C=C bonds of the pyridine ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1680 - 1700 | Strong |
| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium-Strong |
| C-F stretch | 1200 - 1300 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, it is often weaker than in the IR. Symmetrical vibrations, such as the breathing mode of the pyridine ring, tend to give strong signals in Raman spectra. The C-H stretching vibrations would also be prominent.
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Strong |
| C=O stretch (ketone) | 1680 - 1700 | Medium |
| Pyridine ring breathing mode | 990 - 1050 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In the analysis of this compound, the molecular ion peak (M+) would be observed, and its high-resolution mass would confirm the elemental composition.
The electron impact (EI) mass spectrum of a ketone typically shows distinct fragmentation pathways. For this compound, the primary fragmentation is expected to be α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. This process is a characteristic fragmentation for ketones and aldehydes. Another potential fragmentation pathway, especially in ketones with a sufficiently long alkyl chain, is the McLafferty rearrangement.
The most probable fragmentation pattern for this compound involves two main α-cleavage routes:
Cleavage of the ethyl-carbonyl bond, leading to the formation of a stable 3-fluoropyridin-4-yl acylium ion.
Cleavage of the pyridinyl-carbonyl bond, resulting in the formation of an ethyl radical and a 3-fluoropyridin-4-yl radical cation.
The McLafferty rearrangement is a notable fragmentation process for carbonyl compounds that possess a γ-hydrogen atom. This rearrangement proceeds via a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation.
Below is a table summarizing the expected key fragments in the mass spectrum of this compound.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| [C8H8FNO]+• | Molecular Ion | 153.06 | Parent Molecule |
| [C6H4FNO]+ | 3-Fluoropyridin-4-yl acylium ion | 125.02 | α-cleavage (loss of C2H5•) |
| [C5H4FN]+• | 3-Fluoropyridine radical cation | 97.03 | Loss of propanoyl radical |
| [C2H5CO]+ | Propanoyl cation | 57.03 | α-cleavage (loss of C5H4FN•) |
Note: The m/z values are theoretical and may vary slightly in an actual spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For organic compounds containing chromophores, such as the pyridine ring and the carbonyl group in this compound, characteristic absorption bands are observed.
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The pyridine ring itself displays strong π → π* transitions, typically below 270 nm. The carbonyl group also contributes to the electronic spectrum with a weak n → π* transition at longer wavelengths (usually > 270 nm) and a strong π → π* transition at shorter wavelengths.
The presence of the fluorine atom and the propanoyl group as substituents on the pyridine ring will influence the position and intensity of these absorption bands. The fluorine atom, being an electron-withdrawing group, can cause a hypsochromic (blue) shift of the π → π* transitions. The carbonyl group extends the conjugation, which may lead to a bathochromic (red) shift of the π → π* transition of the pyridine ring.
The expected electronic transitions for this compound are summarized in the table below.
| Electronic Transition | Wavelength Range (λmax, nm) | Chromophore | Description |
| π → π | ~200-270 | Pyridine ring and Carbonyl C=O | High-intensity absorption due to excitation of electrons from π bonding to π antibonding orbitals. |
| n → π | ~270-300 | Carbonyl C=O | Low-intensity absorption resulting from the excitation of a non-bonding electron from the oxygen atom to a π antibonding orbital. |
Note: The λmax values are approximate and can be influenced by the solvent used for the analysis.
Crystallographic Analysis and Solid State Characteristics of 1 3 Fluoropyridin 4 Yl Propan 1 One
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structure Determination
There is currently no publicly available single-crystal X-ray diffraction data for 1-(3-Fluoropyridin-4-yl)propan-1-one. This definitive technique, which elucidates the precise three-dimensional arrangement of atoms within a crystal lattice, has not been reported for this compound. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and the specific bond lengths and angles of the molecule in the solid state remains unknown.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking, Hirshfeld Surface Analysis)
Without experimental crystal structure data, a detailed analysis of the intermolecular interactions governing the crystal packing of this compound cannot be performed. Investigations into potential hydrogen bonds, halogen bonds involving the fluorine atom, π-stacking interactions between the pyridine (B92270) rings, or a quantitative study using Hirshfeld surface analysis are contingent on first obtaining a crystal structure. Such analyses are vital for understanding the stability and physical properties of the crystalline solid.
Computational Chemistry and Theoretical Studies of 1 3 Fluoropyridin 4 Yl Propan 1 One
Quantum Chemical Calculation Methodologies
The theoretical investigation of molecules like 1-(3-Fluoropyridin-4-yl)propan-1-one and its analogs relies on a variety of quantum chemical methods. These methodologies are chosen based on the desired balance between computational cost and accuracy.
Density Functional Theory (DFT): This is the most widely used method for molecules of this size. DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. It is often paired with basis sets like 6-311++G(d,p), which provide a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond shapes accurately.
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculates the molecular orbitals by approximating the effect of electron-electron repulsion. While computationally less intensive than more advanced methods, it systematically neglects a portion of the electron correlation, which can affect the accuracy of predicted properties. It is often used as a starting point for more complex calculations.
Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by adding electron correlation effects as a perturbation. MP2 is more computationally demanding than DFT or HF but often yields more accurate results for interaction energies and molecular geometries, making it suitable for studying intramolecular forces.
Molecular Geometry Optimization and Conformational Analysis
Before properties can be calculated, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located.
For a molecule like 2-acetyl-5-fluoropyridine, the optimization process confirms the planarity of the pyridine (B92270) ring. A key aspect of its structure is the orientation of the acetyl group relative to the ring. Theoretical calculations on the related 2-acetylpyridine (B122185) have shown that the cis conformer, where the carbonyl oxygen is oriented towards the ring's nitrogen atom, is the most stable conformation. This stability arises from favorable electrostatic interactions. The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated.
Below is a representative table of selected optimized geometrical parameters for an analog like 2-acetyl-5-fluoropyridine, as would be calculated using the DFT/B3LYP method.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | ~1.22 Å |
| C-F | ~1.35 Å | |
| Pyridine C-N | ~1.34 Å | |
| Pyridine C-C | ~1.39 Å | |
| Ring C-C(O) | ~1.50 Å | |
| Bond Angles (°) | C-C-O | ~121° |
| C-C-C (acetyl) | ~118° | |
| F-C-C | ~119° | |
| C-N-C (in ring) | ~117° | |
| Note: These are typical, illustrative values for acyl-fluoropyridine structures based on DFT calculations. |
Electronic Structure and Reactivity Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in their energies, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2-acetylpyridine, the HOMO-LUMO energy gap has been calculated to be approximately 0.176 eV. The presence of a fluorine atom in 2-acetyl-5-fluoropyridine would be expected to lower the energies of both orbitals due to its high electronegativity.
| Orbital Property | Molecule | Calculated Energy (eV) |
| HOMO Energy | 2-acetylpyridine | - |
| LUMO Energy | 2-acetylpyridine | - |
| HOMO-LUMO Gap | 2-acetylpyridine | ~4.79 eV (0.176 a.u.) scielo.br |
| Note: The energy gap value from the literature scielo.br is presented. Individual HOMO/LUMO energies were not specified in the abstract. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using colors to indicate different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In 2-acetyl-5-fluoropyridine, these regions would be concentrated around the highly electronegative oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and the fluorine atom.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. For this molecule, positive potential would be found around the hydrogen atoms of the pyridine ring and the methyl group.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A key part of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals. For a molecule like 2-acetyl-5-fluoropyridine, significant interactions would include:
LP(N) → π(C=C):* Charge transfer from the nitrogen lone pair (LP) to the anti-bonding π* orbitals of the pyridine ring, contributing to the ring's aromatic stability.
LP(O) → π(C=C):* Delocalization of the oxygen lone pairs into the ring system.
π(C=C) → π(C=O):* Conjugative interactions between the ring's π-system and the carbonyl group.
These interactions stabilize the molecule and influence its electronic structure and reactivity.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | Illustrative Value: ~20-30 |
| π (C-C) | π* (C-C) | Illustrative Value: ~15-25 |
| LP (2) O | σ* (C-C) | Illustrative Value: ~2-5 |
| Note: This table is illustrative of the type of data generated from an NBO analysis. Actual values require a specific calculation. |
Population analysis methods, such as Mulliken charge analysis, distribute the total electron density of the molecule among its constituent atoms. This provides a way to quantify the partial charge on each atom.
In 2-acetyl-5-fluoropyridine, the analysis would confirm the high electronegativity of the heteroatoms. The fluorine, nitrogen, and oxygen atoms would carry significant negative Mulliken charges, while the carbon atom of the carbonyl group would be highly positive, making it a primary electrophilic site. The hydrogen atoms would also carry partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other molecules.
| Atom | Illustrative Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| N (pyridine) | -0.50 |
| F | -0.40 |
| C (carbonyl) | +0.60 |
| H (methyl) | +0.15 |
| Note: These values are representative examples of what a Mulliken population analysis would yield for such a molecule. |
Prediction of Vibrational Frequencies and Correlation with Experimental Spectroscopic Data
Computational quantum chemistry is a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate the vibrational frequencies of this compound. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups within the molecule.
The process involves optimizing the molecular geometry of the compound to find its most stable conformation. Subsequently, the vibrational frequencies are calculated at this optimized geometry. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.
A correlation between the predicted and experimental vibrational frequencies allows for a detailed characterization of the molecular structure. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the C-F bond can be precisely identified.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| Carbonyl (C=O) | Stretching | 1680-1700 |
| C-F | Stretching | 1050-1150 |
| Pyridine Ring | C=C/C=N Stretching | 1400-1600 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C-H | Stretching | 3000-3100 |
Note: The values in this table are illustrative and represent typical ranges for the respective functional groups. Actual calculated values would be specific to the computational method and basis set used.
Potential Energy Surfaces (PES) and Reaction Pathway Predictions for Proposed Transformations
Potential Energy Surfaces (PES) are a fundamental concept in computational chemistry used to map the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them.
For this compound, PES calculations can be used to predict the mechanisms of various proposed transformations, such as its synthesis, degradation, or metabolism. For example, the reaction pathway for the acylation of 3-fluoropyridine (B146971) to form the ketone can be elucidated, identifying the transition state and calculating the activation energy for the reaction.
These studies are critical for optimizing reaction conditions and understanding the factors that control the regioselectivity and stereoselectivity of chemical reactions involving this compound.
Theoretical Studies on Tautomerism and Isomerism in Fluoropyridine Systems
Tautomerism, a form of isomerism involving the migration of a proton, is a possibility in heterocyclic systems like fluoropyridines. nih.govfrontiersin.org Theoretical studies can be employed to investigate the potential tautomers of this compound and determine their relative stabilities. For example, the keto-enol tautomerism of the propanone side chain can be computationally assessed.
By calculating the energies of the different tautomers, it is possible to predict the predominant form under various conditions (e.g., in the gas phase or in different solvents). These calculations are essential as different tautomers can exhibit distinct chemical and biological properties. frontiersin.org
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). mdpi.comfrontiersin.orgnih.gov
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most populated conformations and the energy barriers between them. This information is particularly valuable for understanding how the molecule might bind to a biological target, as it can adopt different shapes to fit into a binding pocket. nih.govnih.gov
MD simulations can also provide insights into the solvation of the molecule, showing how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics. frontiersin.org
Synthetic Utility of 1 3 Fluoropyridin 4 Yl Propan 1 One As a Building Block
Role in the Synthesis of Complex Fluorinated Nitrogen Heterocycles
The presence of a ketone and an adjacent activated pyridine (B92270) ring in 1-(3-Fluoropyridin-4-yl)propan-1-one makes it an ideal starting material for constructing more complex, fused heterocyclic systems. A primary application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds recognized as a "medicinally privileged structure". biorxiv.org
The general strategy involves a condensation reaction between a 1,3-bielectrophilic synthon and a hydrazine (B178648) or a substituted hydrazine, such as 5-aminopyrazole. biorxiv.orgmdpi.com this compound can be readily converted into a suitable 1,3-bielectrophile. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an enaminone intermediate. This intermediate, possessing two electrophilic centers, can then undergo cyclocondensation with a hydrazine derivative. The regioselectivity of the cyclization is influenced by the electronic properties of the substituents on both reactants. mdpi.com
This approach allows for the creation of a library of substituted pyrazolo[3,4-b]pyridines where the 3-fluoropyridin-4-yl moiety is installed at a specific position of the final heterocyclic core. Such cascade reactions, often proceeding via a 6-endo-dig cyclization mechanism, are efficient methods for building molecular complexity from relatively simple starting materials. nih.gov The fluorine atom on the pyridine ring is retained in the final product, imparting unique electronic properties that are often sought after in drug discovery. mdpi.com
Table 1: Representative Cyclization Reactions for Heterocycle Synthesis
| Starting Material | Reagent(s) | Intermediate Type | Resulting Heterocycle Core |
|---|---|---|---|
| This compound | 1. DMF-DMA 2. Hydrazine hydrate | Enaminone | Pyrazolo[3,4-b]pyridine |
| This compound | 1. Diethyl oxalate (B1200264) 2. Hydrazine hydrate | 1,3-Diketone derivative | Pyrazolo[3,4-b]pyridine |
Applications in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds
Fluorinated heterocyclic compounds are integral to the development of modern pharmaceuticals, offering improved metabolic stability, binding affinity, and bioavailability. smolecule.com this compound serves as a key building block for advanced pharmaceutical intermediates, particularly for scaffolds used in the development of kinase inhibitors. biorxiv.orgnih.gov
The pyrazolo[3,4-b]pyridine core, accessible from this building block, is found in numerous compounds investigated for therapeutic applications, including inhibitors of protein kinases like mTOR, which are crucial regulators of cell growth and proliferation. biorxiv.orgnih.gov The ability to synthesize a variety of substituted pyrazolopyridines from a common precursor allows medicinal chemists to systematically explore the structure-activity relationships of potential drug candidates.
Furthermore, the ketone functionality can be used to link the fluoropyridine core to other pharmacophoric groups. For example, it can undergo reductive amination to introduce amine-containing side chains or be used in aldol (B89426) or Mannich reactions to build more elaborate molecular architectures. These derivatives are valuable intermediates for creating targeted therapies for a range of diseases, from cancer to inflammatory conditions. nih.gov The introduction of the 3-fluoropyridine (B146971) motif is particularly strategic, as this structural unit is present in a number of biologically active compounds and can favorably modulate physicochemical properties.
Strategies for Derivatization and Scaffold Modification for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. This compound offers multiple points for chemical modification, making it an excellent scaffold for generating compound libraries for SAR exploration. nih.gov
Key derivatization strategies include:
Modification of the Ketone Group: The carbonyl group is a versatile handle for a wide array of chemical transformations. It can be reduced to a secondary alcohol, which can then be etherified or esterified. It can also serve as a site for Grignard or Wittig reactions to extend the carbon chain or introduce new functional groups. Conversion to imines followed by reduction provides access to a variety of secondary amines.
α-Functionalization: The carbon atoms alpha to the ketone can be halogenated or used in aldol or Mannich reactions to introduce substituents that can explore the binding pocket of a biological target.
Modification of the Pyridine Ring: While direct modification of the pyridine ring is more challenging, the fluorine atom can influence the ring's reactivity. In some cases, nucleophilic aromatic substitution of the fluorine atom or other groups on the ring (if present) can be achieved, although this is less common for a fluorine at the 3-position. More practically, derivatives are created by starting with differently substituted pyridines in the initial synthesis of the ketone building block itself.
These derivatization strategies allow for the systematic tuning of properties such as lipophilicity, hydrogen bonding capacity, and molecular shape. nih.govresearchgate.net For instance, in kinase inhibitor development, modifying the side chains attached to the core heterocycle can drastically alter binding affinity and selectivity against different kinases. nih.gov
Table 2: Potential Derivatizations for SAR Studies
| Modification Site | Reaction Type | Resulting Functional Group | Purpose in SAR |
|---|---|---|---|
| Carbonyl Carbon | Reduction | Secondary Alcohol | Introduce H-bond donor |
| Carbonyl Carbon | Reductive Amination | Secondary/Tertiary Amine | Introduce basic center, H-bond acceptor |
| Carbonyl Carbon | Wittig Reaction | Alkene | Modify geometry and lipophilicity |
| α-Carbon | Aldol Condensation | β-Hydroxy ketone | Extend scaffold, add stereocenter |
Contribution to Novel Chemical Space Exploration and Lead Compound Generation
The quest for novel bioactive molecules requires the exploration of new areas of chemical space. univr.it The use of unique and carefully designed building blocks is a key strategy to access compounds with novel properties. This compound contributes to this exploration by providing access to a specific subset of fluorinated N-heterocycles that may be underrepresented in typical screening libraries.
The combination of a 3-fluoropyridine ring with a short, functionalized alkyl chain creates a scaffold with a distinct three-dimensional shape and electronic profile. The fluorine atom, in particular, can alter the pKa of the pyridine nitrogen and engage in specific interactions (such as hydrogen bonds or dipole-dipole interactions) with protein targets, which are not possible with its non-fluorinated analogues. smolecule.com
By using this building block in combinatorial synthesis efforts, chemists can generate libraries of novel compounds, such as substituted pyrazolopyridines or other fused systems. biorxiv.orgnih.gov Screening these libraries against various biological targets can lead to the identification of new hit and lead compounds. This approach accelerates the early stages of drug discovery by focusing on synthetically accessible yet novel regions of chemical space, increasing the probability of finding molecules with desired biological activity and drug-like properties. univr.it
Chemical Stability and Degradation Pathways of 1 3 Fluoropyridin 4 Yl Propan 1 One
Intrinsic Chemical Stability Assessment under Various Conditions
No published data is available.
Forced Degradation Studies to Elucidate Degradation Mechanisms
Hydrolytic Degradation under Acidic, Neutral, and Basic Conditions
No published data is available.
Oxidative Degradation Pathways
No published data is available.
Photolytic Degradation Mechanisms
No published data is available.
Thermal Degradation Characteristics
No published data is available.
Identification and Structural Elucidation of Degradation Products
No published data is available.
Development of Stability-Indicating Analytical Methodologies
The development of a stability-indicating analytical method is a critical step in the pharmaceutical development process for any new chemical entity, including 1-(3-Fluoropyridin-4-yl)propan-1-one. The primary objective of such a method is to provide a specific and accurate measure of the drug substance, free from interference from any degradation products, process impurities, or other components in the sample matrix. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) with UV detection is the most common technique employed for this purpose due to its high resolving power and sensitivity. chromatographyonline.com
The development process for a stability-indicating method for this compound would systematically involve forced degradation studies, method development and optimization, and comprehensive method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
To begin, forced degradation (or stress testing) of this compound would be conducted to intentionally produce degradation products. nih.gov This involves exposing the compound to a variety of harsh conditions, such as acid, base, oxidation, heat, and light. The goal is to generate potential degradants that could form under normal storage conditions over time, thus helping to establish the degradation pathways and the intrinsic stability of the molecule. nih.gov
A hypothetical summary of forced degradation conditions for this compound is presented below.
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Outcome |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid | 24 hours | 80°C | Degradation of the parent compound |
| Base Hydrolysis | 0.1 N Sodium Hydroxide | 24 hours | 80°C | Significant degradation anticipated |
| Oxidation | 3% Hydrogen Peroxide | 24 hours | Room Temperature | Formation of N-oxide or other oxidative degradants |
| Thermal Degradation | Solid State | 48 hours | 105°C | Thermally induced degradation |
| Photolytic Degradation | UV Light (254 nm) | 7 days | Room Temperature | Potential for light-induced degradation products |
Chromatographic Method Development
Following forced degradation, the next step is to develop a chromatographic method capable of separating the intact this compound from all the generated degradation products. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature. chromatographyonline.com The development process involves a systematic evaluation of various parameters to achieve optimal separation.
Key parameters to be optimized would include:
Column: A C18 column is a common starting point. chromatographyonline.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of ionizable compounds. chromatographyonline.com
Detection Wavelength: The UV detector wavelength would be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
Flow Rate and Gradient: A gradient elution is often necessary to separate all degradation products with different polarities in a reasonable time. chromatographyonline.com
A hypothetical set of optimized chromatographic conditions for the analysis of this compound and its degradation products is detailed in the following table.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Method Validation
Once the chromatographic method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation would be performed according to ICH Q2(R1) guidelines and would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by the complete separation of the analyte peak from all other peaks in the chromatograms of the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector would also be performed. scielo.br
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations. japtronline.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. japtronline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. japtronline.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A hypothetical summary of validation parameters for a stability-indicating HPLC method for this compound is provided below.
| Validation Parameter | Hypothetical Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Robustness | No significant impact on results from minor changes in flow rate, pH, and organic phase composition. |
By following this systematic approach, a reliable and robust stability-indicating analytical methodology can be developed and validated for this compound, ensuring the quality and integrity of the compound during stability studies and routine analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
